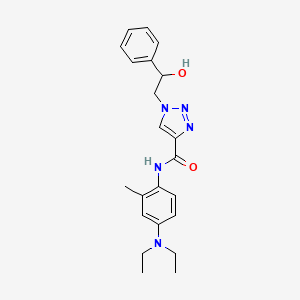![molecular formula C17H20N2O4S B2366183 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine CAS No. 941264-04-6](/img/structure/B2366183.png)
1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition :
- Compounds similar to 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase. These studies have led to the discovery of bis(heteroaryl)piperazines (BHAPs) with significant potency against HIV-1 (Romero et al., 1994).
Serotonin Receptor Antagonism for Alzheimer's Disease :
- A derivative of 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine, identified as SUVN-502, has been explored as a potent, selective serotonin 6 (5-HT6) receptor antagonist. This compound has potential therapeutic applications in cognitive disorders, particularly Alzheimer's disease (Nirogi et al., 2017).
Antimicrobial Activity :
- New piperazine derivatives containing aryl sulfonyloxy groups have demonstrated antimicrobial properties. These compounds, which include derivatives of 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine, have been prepared and tested for their efficacy against various microbial strains (Patel et al., 2004).
Potential for Treating Diabetes and Alzheimer's Disease :
- Piperazide derivatives, related to 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine, have been synthesized and evaluated for their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases. These compounds have shown promise in preliminary studies (Abbasi et al., 2018).
Fluorescent Ligands for Receptor Visualization :
- Long-chain 1-piperazine derivatives, similar to 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine, have been developed as environment-sensitive fluorescent ligands. These compounds are used to visualize specific receptors, such as 5-HT(1A) receptors, in biological studies (Lacivita et al., 2009).
Alzheimer's Disease Therapeutics :
- Multifunctional amides, including derivatives of 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine, have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds have shown moderate enzyme inhibitory potential and mild cytotoxicity, making them promising candidates for further drug development (Hassan et al., 2018).
properties
IUPAC Name |
1-[4-(4-methoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(20)18-9-11-19(12-10-18)24(21,22)17-8-7-16(23-2)14-5-3-4-6-15(14)17/h3-8H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIFVTJAXBYZGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


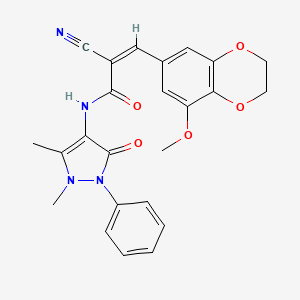
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2366102.png)

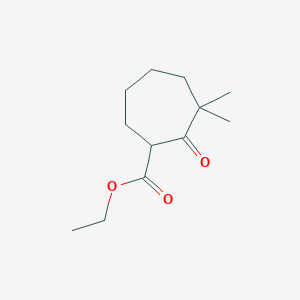

![3-[1-(2-Chlorobenzoyl)-4-piperidyl]propanoic acid](/img/structure/B2366108.png)
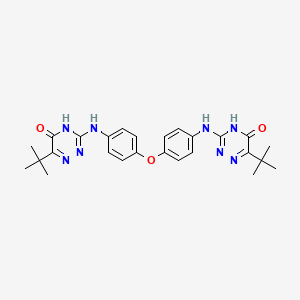

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2366114.png)
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2366117.png)
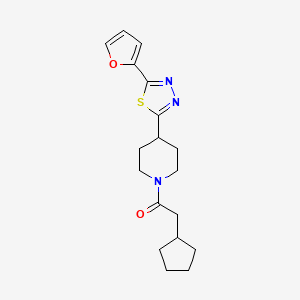
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2366122.png)
